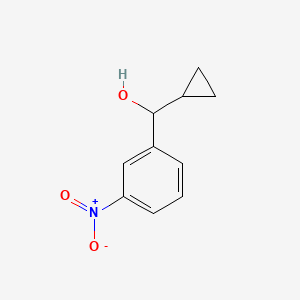

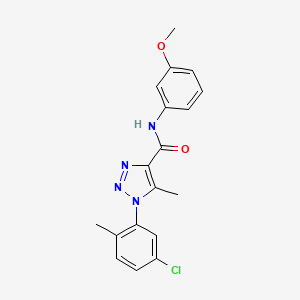

![molecular formula C19H20N2O3S B2544081 N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 904577-01-1](/img/structure/B2544081.png)

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures. The papers discuss acetamide derivatives with a benzothiazole or thiazolidin moiety, which are known for their hydrogen bonding capabilities and potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves the refluxing of benzothiazoles with acetic acid, leading to the formation of N-(benzo[d]thiazol-2-yl) acetamides . Similarly, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their biological activities . These methods suggest that the synthesis of N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide would likely involve a multi-step process including the formation of the thiazepin ring, followed by acetylation and subsequent modifications to introduce the methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their function and interaction with biological targets. The papers describe the formation of hydrogen-bonded assemblies and molecular dimers, which are characteristic of the substituents on the benzothiazole moiety . These interactions are significant as they can influence the pharmacokinetics and pharmacodynamics of the compounds. The molecular structure of the compound would likely exhibit similar hydrogen bonding capabilities, which could be analyzed through crystallography or computational chemistry methods.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives typically include hydrogen bonding interactions. For instance, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide forms hydrogen-bonded rings through interactions with acetic acid . These reactions are important for understanding the compound's behavior in different environments, such as biological systems or during synthesis. The compound may undergo similar reactions, contributing to its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of the compounds studied, but it can be inferred that properties such as solubility, melting point, and stability would be relevant for N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide . Additionally, the biological activities of the compounds, such as antioxidant and anti-inflammatory effects, suggest that the compound may also possess similar properties, which could be explored through experimental assays .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Acetaminophen

A study by Qutob et al. (2022) reviews the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), highlighting various kinetics, mechanisms, and by-products. The study emphasizes the importance of understanding the degradation pathways and the biotoxicity of by-products, suggesting a potential area of research for similar compounds in environmental sciences and water treatment technologies. The use of Fukui function to predict reactive sites on the ACT molecule could be a methodology applicable to studying the reactivity and environmental impact of similar acetamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Neurobiology and Antidepressant Applications

Research on tianeptine, an antidepressant with structural similarities to tricyclic antidepressants, provides insights into its neurobiological properties, including effects on neurotransmitter systems and brain plasticity. This review by McEwen and Olié (2005) suggests that compounds with structural similarities may also warrant investigation for their potential neuroprotective and antidepressant effects, offering a pathway for research into psychiatric and neurological disorders (McEwen & Olié, 2005).

Environmental Occurrence and Fate of Parabens

Haman et al. (2015) review the environmental occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid similar in functional groups to the compound . The study provides an understanding of how such compounds persist in the environment and their potential effects as endocrine disruptors, which could be relevant for assessing the environmental impact and safety of structurally or functionally related acetamide derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-11-19(23)21(15-8-4-6-10-17(15)25-13)12-18(22)20-14-7-3-5-9-16(14)24-2/h3-10,13H,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAIDBXRLKXSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)

![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)

![2-[5-(Dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride](/img/structure/B2544012.png)

![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2544016.png)

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2544017.png)

![4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2544018.png)

![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)

![N-(2-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2544021.png)